molecular formula C12H15N3O B8367453 [2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine

[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine

Cat. No. B8367453
M. Wt: 217.27 g/mol
InChI Key: NSUCKTOQLOTXMK-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

A solution of 2-methoxy-8-vinyl-[1,5]naphthyridine (prepared as in WO 02/08224; 0.28 g, 1.5 mmol) in MeOH (6 mL) was treated with methyl amine hydrochloride (0.1 g, 1 eq.) and heated in a sealed flask at reflux for 5 h. AcOH (0.9 mL) was added and the mixture heated at reflux overnight. The mixture was concentrated in vacuo, taken up in aq. ammonia and extracted with DCM/MeOH (9:1). The combined org. extracts were dried over MgSO4 and concentrated. The residue was purified by FC (DCM/MeOH 9:1+1% NH4OH) to give the title amine as a brown oil (0.06 g, 19% yield).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([CH:13]=[CH2:14])[CH:7]=[CH:8][N:9]=2)[N:4]=1.Cl.[CH3:16][NH2:17].CC(O)=O>CO>[CH3:1][O:2][C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2[CH2:13][CH2:14][NH:17][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
COC1=NC2=C(C=CN=C2C=C1)C=C
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a sealed flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/MeOH (9:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC (DCM/MeOH 9:1+1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C2C(=CC=NC2=CC1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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